molecular formula C12H13FO2 B13071852 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

Cat. No.: B13071852
M. Wt: 208.23 g/mol
InChI Key: FWXYWLUPZAGURG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 4-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with 2-methylcyclobutanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution reactions using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
  • 1-(4-Fluorophenyl)-2-methylcyclopentane-1-carboxylic acid
  • 1-(4-Fluorophenyl)-2-methylcyclohexane-1-carboxylic acid

Uniqueness: 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13FO2/c1-8-6-7-12(8,11(14)15)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI Key

FWXYWLUPZAGURG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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